Benzo[d]thiazole-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRQODQXBMILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606752 | |
| Record name | 1,3-Benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260529-67-6 | |
| Record name | 1,3-Benzothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Contemporary Synthetic Routes to Benzo[d]thiazole-4-carboxylic acid and its Analogs
The construction of the benzo[d]thiazole core, particularly with a carboxylic acid moiety at the 4-position, can be achieved through various modern synthetic strategies. These methods often focus on efficiency, atom economy, and the introduction of molecular diversity.
Cyclization Reactions and Optimized Conditions
Cyclization reactions are the cornerstone of benzothiazole (B30560) synthesis, providing a direct pathway to the fused heterocyclic system. Optimization of reaction conditions is crucial for achieving high yields and purity.
The Hantzsch thiazole (B1198619) synthesis, a classical method, can be adapted for the formation of the benzothiazole ring. This involves the reaction of a thioamide with an α-haloketone. While not a direct route to this compound, this method is fundamental for constructing the thiazole ring and can be applied to precursors already containing the benzene (B151609) ring and the desired carboxylic acid functionality or a precursor group.
A prevalent and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of o-aminothiophenols with various carboxylic acid derivatives. nih.govacs.org This approach is particularly relevant for the synthesis of this compound, where a dicarboxylic acid or a protected carboxyl group-containing reactant can be employed.
Recent advancements have focused on the use of efficient coupling reagents to facilitate this transformation under mild conditions. For instance, the use of (o-CF3PhO)3P as a coupling reagent has been shown to be effective for the direct synthesis of benzothiazoles from carboxylic acids and 2-aminobenzenethiols in moderate to excellent yields. acs.org This method offers a broad substrate scope and can be performed on a gram scale. acs.org The general reaction is tolerant to various functional groups on both the aniline (B41778) and carboxylic acid components. acs.org
A one-pot, acid- and metal-free method involves the reaction of carboxylic acids with thionyl chloride, followed by treatment with 2-aminothiophenol (B119425). researchgate.net This procedure provides a straightforward route to substituted benzothiazoles. researchgate.net
| Starting Material 1 | Starting Material 2 | Key Reagents/Catalysts | Conditions | Product Type | Reference |
| o-Aminothiophenol | Carboxylic Acid | (o-CF3PhO)3P | DCE, 80 °C, 20 h | 2-Substituted Benzothiazole | acs.org |
| o-Aminothiophenol | Carboxylic Acid | Thionyl Chloride | Acid- and catalyst-free | 2-Substituted Benzothiazole | researchgate.net |
| 2-Aminothiophenol | Aldehyde | PIFA | Microwave | 2-Substituted Benzothiazole | ias.ac.in |
This table presents examples of condensation reactions for the synthesis of benzothiazole derivatives.
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. For the synthesis of benzothiazole derivatives, MCRs can bring together three or more reactants in a single step to construct the target molecule.
For example, a one-pot synthesis of thiazole derivatives has been developed through the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde, using orthophosphoric acid as a catalyst. ijcce.ac.ir While this specific example leads to a more complex structure, the principle of combining a bromoacetyl benzoic acid derivative with a sulfur-containing reagent and an aldehyde in one pot is applicable to the synthesis of simpler this compound analogs.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric Acid | Substituted thiazole-benzoic acid methyl ester | ijcce.ac.ir |
| o-Aminothiophenol | Aldehyde | - | PIFA | Benzothiazole | ias.ac.in |
This table illustrates the concept of one-pot multicomponent reactions for the synthesis of complex thiazole derivatives.
Microwave irradiation has become a widely used technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ias.ac.inijpbs.com The synthesis of benzothiazoles has significantly benefited from this technology.
Microwave-assisted synthesis of benzothiazole and benzoxazole (B165842) libraries has been achieved through the phenyliodine(III) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes in a one-pot fashion. ias.ac.in This method has been shown to produce good to excellent yields of the desired products. ias.ac.in The reaction of 2-aminobenzothiazole (B30445) with various reagents under microwave irradiation has also been reported to yield novel derivatives. ijpbs.comsemanticscholar.org
For instance, the reaction of 2-hydrazineylbenzo[d]thiazole with 2-phenyl-4-benzylidene oxazol-5(4H)-one in glacial acetic acid under microwave irradiation (160W for 3 minutes) affords novel benzothiazole derivatives containing an imidazole (B134444) moiety. ijpbs.com
| Reactant 1 | Reactant 2 | Solvent | Microwave Conditions | Product Type | Reference |
| 2-Aminothiophenol | Aldehyde | - | PIFA promoted | Benzothiazole | ias.ac.in |
| 2-Hydrazineylbenzo[d]thiazole | 2-Phenyl-4-benzylidene oxazol-5(4H)-one | Glacial Acetic Acid | 160W, 3 min | Imidazole-containing benzothiazole | ijpbs.com |
| N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl) acetamide (B32628) | Thioglycolic acid | Ethanol | 350W, 5-7 min | Thiazolidinone-containing benzothiazole | semanticscholar.org |
This table provides examples of microwave-assisted synthesis of benzothiazole derivatives.
The principles of green chemistry are increasingly being incorporated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.
The synthesis of benzothiazoles has been achieved using water as a solvent, which is a significant step towards a greener process. acs.org Visible light-mediated synthesis, avoiding the need for metal catalysts or photosensitizers, has also been reported. In one such method, an in situ-generated disulfide from 2-aminothiophenol acts as a photosensitizer, utilizing molecular oxygen and visible light to drive the cyclization with aldehydes. acs.org This reaction proceeds well in water and tolerates a variety of functional groups. acs.org
Furthermore, metal-free and catalyst-free synthesis of bioactive benzothiazole-triazole hybrids has been developed, emphasizing a sustainable and eco-friendly protocol. rsc.org These methods often feature broad functional group tolerance and short reaction times, yielding good to excellent results. rsc.org
| Reactant 1 | Reactant 2 | Solvent/Conditions | Key Feature | Product Type | Reference |
| 2-Aminothiophenol | Aldehyde | Water, White LEDs, Open Air | In situ photosensitizer, visible light | Benzothiazole | acs.org |
| - | - | Metal-free, Catalyst-free | Sustainable protocol | Benzothiazole-triazole hybrids | rsc.org |
This table highlights green chemistry approaches for the synthesis of benzothiazoles.
Functionalization Strategies for this compound
The ability to modify the benzo[d]thiazole core and its carboxylic acid group is crucial for developing new derivatives with tailored properties. This section delves into the various strategies employed for its functionalization.
Introduction of Substituents on the Benzo[d]thiazole Core
The introduction of various substituents onto the benzo[d]thiazole nucleus is a primary strategy for diversifying its chemical space. This allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity.
A common approach involves the cyclization of appropriately substituted aminothiophenols. For instance, the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been developed as building blocks that can be substituted at four different positions on the bicyclic system. acs.org This provides a versatile platform for exploring the chemical space around the molecule. The formation of the benzo[d]thiazole ring can be achieved through the reaction of 4-aminobenzoates with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. acs.org
Furthermore, direct C-H functionalization has emerged as a powerful tool. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions between benzothiazoles and other heterocycles, such as thiophenes and thiazoles, have been developed. researchgate.net These reactions, often insensitive to air and moisture, demonstrate high functional group tolerance, expanding the range of accessible derivatives. researchgate.net
| Substitution Position | Methodology | Reagents | Significance |
| 4 and 5 positions | Cyclization of substituted 4-aminobenzoates | KSCN, Br₂, Acetic Acid | Provides building blocks for further derivatization. acs.org |
| Various | Palladium-catalyzed C-H/C-H cross-coupling | Pd(OAc)₂, Oxidant (e.g., AgNO₃) | Enables direct and efficient introduction of aryl and heteroaryl groups. researchgate.net |
Carboxylic Acid Group Derivatization
The carboxylic acid group at the 4-position of the benzo[d]thiazole ring is a key handle for derivatization, allowing for the attachment of various functional groups and molecular fragments. Common derivatizations include the formation of esters, amides, and other acid derivatives.
Amidation is a frequently employed reaction for modifying carboxylic acids. nih.gov For example, coupling reactions of thiazole-4-carboxylic acids with amines using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) are common. nih.gov This method is widely used to synthesize a variety of amide derivatives with potential biological activities.
Esterification is another important derivatization strategy. Carboxylic acids can be converted to esters, such as methyl or benzyl (B1604629) esters, which can alter the compound's solubility and pharmacokinetic properties. libretexts.org These esters can also serve as protecting groups during subsequent synthetic steps. libretexts.org
| Derivative | Reaction Type | Key Reagents | Applications |
| Amides | Amidation | EDCI, HOBt, Amines | Synthesis of biologically active compounds. nih.govnih.gov |
| Esters | Esterification | Alcohols, Acid/Base Catalysis | Prodrug design, protecting groups. libretexts.org |
| Thioamides | Thionation | Lawesson's reagent | Synthesis of thioamide analogues. nih.gov |
Protecting Group Chemistry in this compound Synthesis
In multi-step syntheses involving this compound, the use of protecting groups is often essential to prevent unwanted side reactions. uchicago.edu Both the carboxylic acid functionality and other reactive groups on the benzothiazole core may require protection.
For the carboxylic acid group, common protecting groups include methyl, benzyl, and tert-butyl esters. libretexts.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. uchicago.edu For instance, benzyl esters can be removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions. libretexts.org
When other functional groups, such as hydroxyl groups, are present on the benzo[d]thiazole core, they also require protection during certain synthetic transformations. acs.org A notable example is the use of the tert-butyldimethylsilyl (TBDMS) group to protect hydroxyl substituents during the cyclization step in the synthesis of hydroxy-substituted benzo[d]thiazole carboxylates. acs.org This protecting group can be easily removed during the work-up process. acs.org
| Functional Group | Protecting Group | Introduction | Removal | Reference |
| Carboxylic Acid | Methyl Ester | Methanol, Acid/Base | Acid or Base Hydrolysis | libretexts.org |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid | Hydrogenolysis | libretexts.org |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, Acid | Acidic conditions | libretexts.org |
| Hydroxyl Group | TBDMS | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) | acs.org |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both acid and metal catalysts are widely employed to facilitate key bond-forming reactions.
Acid Catalysis and Dehydrating Agents
Acid catalysis is fundamental to the classical synthesis of the benzothiazole ring system, which typically involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. Brønsted acids, such as sulfuric acid or phosphoric acid, are often used to catalyze this cyclodehydration reaction. google.comacs.org The acid protonates the carbonyl group, activating it for nucleophilic attack by the amino group of the 2-aminothiophenol. Subsequent dehydration leads to the formation of the thiazole ring.
Dehydrating agents can also be employed to drive the reaction towards the product. In some synthetic procedures, the reaction is carried out in the presence of a dehydrating agent or under conditions that remove water as it is formed.
Solid acid catalysts, such as sulfonic acid-functionalized amorphous carbon, have also been developed for the synthesis of related heterocyclic systems, offering advantages like reusability and ease of separation. nih.gov
Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including benzo[d]thiazoles. Palladium and copper catalysts are particularly prominent in this area.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the benzo[d]thiazole core. researchgate.netmdpi.com For instance, palladium-catalyzed direct C-H arylation allows for the coupling of benzothiazoles with a wide range of aryl and heteroaryl partners. researchgate.netnih.gov These reactions often proceed with high efficiency and regioselectivity.
Copper-catalyzed reactions are also widely used, particularly for the formation of carbon-sulfur bonds in the synthesis of the benzothiazole ring itself. acs.org An efficient copper-catalyzed approach to benzothiazole derivatives involves the use of thiocarboxylic acids as a sulfur source. acs.org
| Catalyst Type | Reaction | Role of Catalyst | Significance |
| Brønsted Acids (e.g., H₂SO₄) | Cyclocondensation | Activates carbonyl group for nucleophilic attack. | Fundamental for benzothiazole ring formation. google.comacs.org |
| Palladium Catalysts | C-H Arylation, Cross-Coupling | Facilitates C-C and C-X bond formation. | Enables diverse functionalization of the core. researchgate.netmdpi.comnih.gov |
| Copper Catalysts | C-S Bond Formation | Catalyzes the coupling of sulfur sources. | Key for the construction of the thiazole ring. acs.org |
Phase-Transfer Catalysis and Heterogeneous Systems
Phase-transfer catalysis (PTC) offers an effective methodology for carrying out reactions between reactants located in different phases, typically a water-insoluble organic phase and an aqueous phase containing a reagent. This technique is particularly advantageous for the synthesis of carboxylic acid esters. In the context of compounds structurally related to this compound, PTC has been shown to significantly accelerate alkylation and esterification reactions. For instance, the use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can facilitate the reaction between an organic acid and an alkylating agent. beilstein-journals.org The efficiency of the transfer of the carboxylate anion from the aqueous phase to the organic phase is a key factor influencing the reaction rate. The hydrophobicity of the carboxylic acid plays a crucial role, with more hydrophobic acids demonstrating higher conversion ratios due to easier transfer between phases. mdpi.com
Heterogeneous catalytic systems provide the advantage of easy separation of the catalyst from the reaction mixture, which is both economically and environmentally beneficial. For the synthesis of benzothiazole derivatives, various heterogeneous catalysts have been explored. For example, basic alumina (B75360) has been used as a solid support for reactions under microwave irradiation without a solvent, affording 4H-benzo-1,4-thiazines in high yields and short reaction times. nih.gov Another approach involves the use of metal-organic frameworks (MOFs), such as copper-based MOF-74, to catalyze the synthesis of 3-aryl- and 3-alkyl-4H-benzo[b] japsonline.comresearchgate.netthiazine-4-carbonitriles. beilstein-journals.org The development of environmentally friendly methods is a significant focus, with some syntheses of benzo[d]thiazoles being carried out in water or under solvent-free conditions to minimize the use of volatile organic solvents. researchgate.net
The following table summarizes the conversion ratios for the esterification of different organic acids using phase-transfer catalysis, highlighting the impact of the acid's hydrophobicity.
| Organic Acid | Conversion Ratio (%) | Catalyst System |
| Benzoic Acid | 97 | Phase-Transfer Catalysis mdpi.com |
| Phthalic Acid | 86 | Phase-Transfer Catalysis mdpi.com |
| Adipic Acid | 79 | Phase-Transfer Catalysis mdpi.com |
Novel Synthetic Strategies for this compound Derivatives
The development of novel synthetic strategies for this compound derivatives is driven by the need for compounds with diverse biological activities. nih.gov These strategies often focus on introducing a variety of functional groups and structural motifs to the core benzothiazole scaffold.
Diazo-Coupling Reactions
Diazo-coupling reactions are a fundamental tool in organic synthesis for the formation of azo compounds. This reaction involves the coupling of a diazonium salt with an activated aromatic or heterocyclic compound. In the context of thiazole chemistry, 2-aminothiazole (B372263) derivatives can be diazotized and subsequently coupled with various partners, such as 2-pyridone and 5-pyrazolone derivatives, to produce a range of bis-hetaryl monoazo dyes. researchgate.net The reaction conditions, including the choice of acid for diazotization (e.g., a mixture of nitric and phosphoric acid) and the use of a buffered medium for the coupling step, are critical for the success of the reaction. researchgate.net The synthesis of 4-substituted aminoazobenzenesulfonic acids has been achieved through the reaction of insoluble 4-sulfobenzenediazonium chloride with various amines. mdpi.com
Knoevenagel Condensation in this compound Precursor Synthesis
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound with a carbonyl compound. While direct application to this compound is not extensively detailed, this reaction is crucial in the synthesis of precursors and related heterocyclic systems. For example, the synthesis of thiazolidinone derivatives, which are structurally related to benzothiazoles, often employs a one-pot, three-component reaction involving an amine, an aldehyde, and a mercaptoacetic acid, which can be mechanistically viewed through the lens of Knoevenagel condensation. researchgate.net The use of catalysts like Brønsted acidic ionic liquids can significantly enhance the efficiency of these reactions. researchgate.net
Molecular Hybridization Techniques
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. In the field of benzothiazole chemistry, this technique has been employed to synthesize a variety of derivatives with promising biological profiles. For instance, benzothiazole-carboxamide hybrids have been synthesized by coupling a benzothiazole carboxylic acid with various amines. japsonline.com Similarly, hybrid molecules incorporating benzothiazole and other heterocyclic systems like triazoles have been developed as potential antimycobacterial agents. rsc.org The synthesis of these hybrids often involves multi-step reaction sequences, starting from precursors like 2-aminothiophenols and building the benzothiazole core, which is then functionalized and coupled with another molecular fragment. japsonline.commdpi.com
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Analysis of Benzo[d]thiazole-4-carboxylic acid
The molecular structure and characteristics of this compound have been investigated using several key spectroscopic methods. These techniques provide specific insights into the compound's atomic arrangement, functional groups, molecular weight, and electronic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms within a molecule. While a complete, publicly available academic ¹H-NMR spectrum for the unsubstituted this compound is not readily found, data from patent literature for its derivatives offer some insight. For instance, in derivatives, the protons on the benzene (B151609) ring of the benzothiazole (B30560) core typically appear as multiplets in the aromatic region of the spectrum. The chemical shift of the carboxylic acid proton is expected to be significantly downfield, often appearing as a broad singlet.
Table 1: Representative ¹H-NMR Data for this compound Derivatives (Note: Data is for substituted analogs and not the parent compound)
| Proton | Representative Chemical Shift (δ) ppm | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| Carboxylic Acid-H | > 10.0 | br s |
Data is illustrative and based on general knowledge and data from derivatives found in patent literature. A specific spectrum for the parent compound is not available.
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. As with ¹H-NMR, a dedicated academic ¹³C-NMR spectrum for this compound is not widely available. Based on the structure, one would expect to observe distinct signals for the carboxylic acid carbon, the carbons of the thiazole (B1198619) ring, and the carbons of the benzene ring. The carbonyl carbon of the carboxylic acid group would be the most downfield signal.
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | 160 - 180 |
| Aromatic/Heteroaromatic C | 110 - 155 |
These are predicted ranges based on typical values for similar functional groups and structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=N stretching of the thiazole ring, and C-H and C=C stretching of the aromatic system.
Table 3: Expected Key IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N (Thiazole) | 1600 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
These are expected ranges and may vary based on the specific molecular environment and sample preparation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that absorbs UV light. The presence of the carboxylic acid group and the fused benzene ring would influence the wavelength of maximum absorption (λmax). One would expect to observe absorption bands in the UV region, likely corresponding to π→π* transitions within the aromatic and heterocyclic system. Specific experimental data for the parent acid is not widely published.
Computational Chemistry and Theoretical Studies of this compound
Computational chemistry provides powerful tools for investigating the molecular properties of this compound and its derivatives at an atomic level. These theoretical studies offer deep insights into the molecule's behavior, complementing experimental findings and guiding further research.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometric parameters of molecules. In the study of benzothiazole derivatives, DFT calculations, often employing basis sets like B3LYP/6-31+G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms (geometry optimization). scirp.org These calculations provide foundational data on bond lengths, bond angles, and dihedral angles.
The electronic structure, detailing the distribution of electrons within the molecule, is also elucidated through DFT. This allows researchers to understand regions of high or low electron density, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov For instance, DFT has been used to characterize the structures of newly synthesized, complex benzothiazole derivatives, demonstrating its predictive power. nih.gov
HOMO-LUMO Energy Gap Analysis and Chemical Activity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com
Quantum chemical calculations are a reliable method for determining the HOMO-LUMO gap and thus assessing chemical reactivity. scirp.org Studies on various benzothiazole derivatives show how substituents can alter this gap. For example, adding strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃), can lower the HOMO-LUMO gap, making the molecule more reactive. mdpi.com In contrast, other substituents may increase the gap, leading to more stable compounds. mdpi.com This relationship is crucial for designing molecules with specific electronic properties and reactivity profiles.
Table 1: Calculated Energies of Frontier Orbitals and Energy Gaps for Substituted Benzothiazole Derivatives Data derived from studies on various benzothiazole derivatives using DFT calculations.
| Compound (Substituent) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
| Benzothiazole (Unsubstituted) | - | - | 4.73 | mdpi.com |
| Benzothiazole (-p-Cl Phenyl) | - | - | 4.62 | mdpi.com |
| Benzothiazole (-p-OCH₃ Phenyl) | - | - | 4.64 | mdpi.com |
| Benzothiazole (di-m-CF₃ Phenyl) | - | - | 4.46 | mdpi.com |
Natural Bond Orbital (NBO) Analysis
In studies of benzothiazole, NBO analysis has identified significant stabilizing interactions. For example, a major stabilization energy of 26.11 kcal/mol was observed due to the interaction between a lone pair on the sulfur atom and an antibonding orbital of the adjacent carbon-nitrogen bond (LP(2)S → π(C-N)). scirp.org Another notable interaction is the π → π transition between carbon atoms in the benzene ring, contributing a stabilization energy of 20.38 kcal/mol. scirp.org This analysis quantifies the electronic delocalization that is characteristic of such aromatic systems.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of compounds and their interactions with other molecules, such as proteins or solvents.
For benzothiazole derivatives, MD simulations have been employed to investigate their potential as therapeutic agents. In one study, MD simulations were performed for 200 nanoseconds to observe the interaction of a novel benzothiazole compound with the LasR protein, a target for anti-virulence drugs. nih.gov The simulation showed that the compound could stably interact with the protein's binding site, confirming its potential as an antagonist. nih.gov Such studies are instrumental in structure-based drug design, helping to validate and refine the binding modes predicted by molecular docking. biointerfaceresearch.com
Quantum Chemical Calculations for Spectroscopic Data Interpretation
Quantum chemical calculations are indispensable for the accurate interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating theoretical spectra and comparing them to experimental results, researchers can confidently assign specific vibrational modes and chemical shifts to the molecule's structural features. researchgate.net
DFT calculations, for instance, are used to compute the vibrational frequencies of a molecule in its ground state. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the theoretical method, leading to excellent agreement with experimental IR spectra. This combined approach allows for a detailed understanding of the molecule's vibrational properties. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts, which aids in the structural elucidation of newly synthesized compounds. mdpi.com
Prediction of Nonlinear Optical (NLO) Properties
Computational chemistry plays a key role in the search for new materials with Nonlinear Optical (NLO) properties, which are important for applications in telecommunications, optical computing, and photonics. Theoretical calculations can predict a molecule's NLO response by determining its polarizability and hyperpolarizability.
The hyperpolarizability of a molecule is linked to its electronic structure, particularly the HOMO-LUMO energy gap. mdpi.com Molecules with small energy gaps tend to have higher polarizability and are more likely to exhibit significant NLO properties. scirp.orgmdpi.com Computational studies on benzothiazole derivatives have shown that strategic substitution can enhance NLO characteristics. For example, a derivative with strongly electron-withdrawing groups was found to have a small HOMO-LUMO gap and was identified as an interesting candidate for further NLO studies. mdpi.com These predictive calculations allow for the efficient screening of compounds, guiding synthetic efforts toward the most promising NLO materials.
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Research of Benzo[d]thiazole-4-carboxylic acid Derivatives
The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds in this area, with numerous studies demonstrating their efficacy against a range of bacteria and fungi. nih.govnih.govjocpr.commdpi.com
Derivatives of this compound have been the subject of extensive antibacterial research, showing activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.govnih.govjocpr.commdpi.com
Numerous studies have reported the synthesis and evaluation of benzo[d]thiazole derivatives against a panel of bacterial species. For instance, certain novel benzothiazole (B30560) hybrids incorporating a 2-imino-thiazolidin-4-one structure have shown significant antibacterial activity. jocpr.com These compounds were tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. jocpr.com
Another study highlighted that benzothiazole derivatives of isatin (B1672199) displayed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov Specifically, one compound exhibited excellent activity against E. coli and P. aeruginosa, even surpassing the efficacy of the standard drug ciprofloxacin (B1669076) in some cases. nih.gov Furthermore, certain dichloropyrazole-based benzothiazole analogues have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentrations (MICs) lower than the standard drug novobiocin. nih.gov
The substitution pattern on the benzothiazole ring has been shown to significantly influence antibacterial potency. For example, the introduction of a chloro group at the 5th position of the benzothiazole ring in certain azo dyes increased their antibacterial activity. nih.gov Similarly, substitutions with nitro and methoxy (B1213986) groups at the 4th position of an attached phenyl ring in thiazolidin-4-one derivatives of benzothiazole improved their antibacterial action. nih.gov
Table 1: Antibacterial Activity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Bacterial Strains Tested | Key Findings |
|---|---|---|
| Benzothiazole hybrids with 2-imino-thiazolidin-4-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Showed more pronounced antibacterial activity compared to other synthesized derivatives. jocpr.com |
| Benzothiazole derivatives of isatin | Gram-positive and Gram-negative strains | Demonstrated better activity against Gram-negative bacteria, with one compound outperforming ciprofloxacin against E. coli and P. aeruginosa. nih.gov |
| Dichloropyrazole-based benzothiazole analogues | Gram-positive and Gram-negative strains | Exhibited better inhibitory activity than novobiocin. nih.gov |
| Antipyrine containing 6-substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumoniae | A derivative with a chloro group at the 5th position showed equipotent activity to streptomycin (B1217042). nih.gov |
| Thiazolidin-4-one derivatives of benzothiazole | P. aeruginosa, E. coli | Derivatives with nitro and methoxy group substitutions showed improved antibacterial action, comparable to streptomycin and ampicillin. nih.gov |
A significant focus of research has been the evaluation of benzo[d]thiazole derivatives against multi-drug resistant (MDR) bacteria. The ability of these compounds to inhibit bacterial targets that are different from those of existing antibiotics makes them particularly valuable. nih.gov For example, certain benzothiazole ethyl urea (B33335) compounds have been synthesized and shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov These compounds exhibited broad-spectrum antibacterial activity against a range of pathogens with very low MIC values and, importantly, showed a low frequency of resistance development, suggesting they act on multiple intracellular targets. nih.gov
In addition to their antibacterial effects, derivatives of this compound have demonstrated significant antifungal properties. nih.govnih.govjocpr.com Several studies have screened these compounds against various fungal species, including Candida albicans, a common cause of opportunistic infections. jocpr.commdpi.com
Research has shown that benzothiazole hybrids containing a 2-imino-thiazolidin-4-one moiety, which were effective against bacteria, also exhibited notable antifungal activity against C. albicans. jocpr.com Furthermore, some of the most active antifungal compounds were also investigated for their ability to inhibit biofilm formation, a key virulence factor for Candida species. jocpr.com
The lipophilicity of these compounds appears to be a crucial factor in their antifungal activity, as it influences their ability to penetrate the fungal cell membrane. nih.gov Some studies have explored the mechanism of antifungal action, with docking studies suggesting that the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis, could be a possible mechanism. nih.gov
Table 2: Antifungal Activity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Fungal Strains Tested | Key Findings |
|---|---|---|
| Benzothiazole hybrids with 2-imino-thiazolidin-4-one | Candida albicans | Showed significant antifungal and antibiofilm activity. jocpr.com |
| Thiazole (B1198619) derivatives containing a cyclopropane (B1198618) system | Candida albicans (including clinical isolates) | Exhibited very strong antifungal effect with low MIC values, and their high lipophilicity was related to their high antifungal activity. nih.gov |
| Heteroaryl benzothiazole derivatives | Candida albicans | Showed good antifungal activity, with docking studies suggesting inhibition of 14α-lanosterol demethylase. nih.gov |
Antibacterial Efficacy Studies
Anticancer Research of this compound Derivatives
The benzo[d]thiazole scaffold is a key component in a number of compounds investigated for their anticancer potential. nih.govresearchgate.netsemanticscholar.org These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cellular cytotoxicity in cancer cells. nih.gov
A number of studies have focused on the ability of benzo[d]thiazole derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For example, certain mannich base arylimidazo derivatives containing a benzothiazole moiety have demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). nih.gov One particular pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov The substitution pattern on the benzothiazole ring, such as the incorporation of a fluorine atom at the 7th position, was found to enhance the cytotoxicity of these compounds. nih.gov
Other research has explored fluorinated 2-aryl benzothiazole derivatives, which exhibited significant anti-tumor activity against breast cancer cell lines. nih.gov The position of hydroxyl substituents on the phenyl ring was found to be crucial for their activity. nih.gov Additionally, thioxothiazolidine acetamide (B32628) benzothiazole derivatives have shown promising anti-cancer activity against a broad range of cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the 4-thiazolidinones ring enhanced their potential. nih.gov
Table 3: Anticancer Activity of Selected Benzo[d]thiazole Derivatives
| Compound Type | Cancer Cell Lines Tested | Key Findings |
|---|---|---|
| Mannich base arylimidazo derivatives containing benzothiazole | HepG2, MCF-7, HeLa | Demonstrated cytotoxicity and enhancement of caspase-3 levels, indicating apoptosis induction. nih.gov |
| Fluorinated 2-aryl benzothiazole derivatives | MDA-MB-468, MCF-7 (breast cancer) | Showed potent anti-tumor activity, with the position of hydroxyl substituents being critical. nih.gov |
| Thioxothiazolidine acetamide benzothiazole derivatives | Ovarian, renal, prostate, leukemia, melanoma, lung, colon, CNS, and breast cancer cell lines | Exhibited promising and broad-spectrum anti-cancer activity. nih.gov |
| Nitrobenzylidene containing thiazolidine (B150603) derivative | MCF-7, HEPG2 | Showed significant anticancer activity with low IC50 values. nih.gov |
| Indole (B1671886) based benzothiazole derivatives | HT-29, H460, A549, MDA-MB-231 | A chlorobenzyl indole semicarbazide (B1199961) benzothiazole derivative exhibited potent anticancer activity against multiple cancer cell lines. nih.gov |
Advancements in this compound Research: A Focus on Cancer and Neurological Disorders
A comprehensive review of the burgeoning research into this compound and its derivatives reveals significant strides in the fields of oncology and neurology. These compounds are demonstrating notable potential in the inhibition of cancer progression and offering promising avenues for the development of treatments for neurodegenerative diseases.
The intrinsic chemical architecture of this compound has positioned it as a privileged scaffold in medicinal chemistry. Its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. Scientists are particularly interested in its applications in anticancer and neuroprotective strategies.
Anticancer Research
Derivatives of benzo[d]thiazole have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. nih.gov These compounds have demonstrated the ability to inhibit protein kinases, which are key enzymes in cell signaling that control cell growth, proliferation, and survival. nih.gov For instance, certain thiazole derivatives have been synthesized to act as inhibitors of B-RAFV600E kinase, a mutated protein that drives the growth of some cancers. nih.gov These compounds exhibited significant inhibitory effects on this kinase at nanomolar concentrations. nih.gov
Furthermore, research has focused on the development of dual kinase inhibitors. For example, 4, 5, 6, 7-tetrahydrobenzo[d]thiazole-based compounds have been designed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), both of which are implicated in cancer development. nih.gov Other derivatives have been shown to inhibit the EGFR and PI3K/mTOR signaling pathways, which are crucial for the growth and proliferation of various cancer cells. nih.gov The ability of these compounds to target multiple points within cancer signaling networks underscores their potential as versatile anticancer agents.
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating significant activity.
| Compound Type | Cell Line | Activity | Reference |
| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | GI50 = 0.4 µM | nih.gov |
| Mannich base arylimidazo benzothiazole | HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical) | Cytotoxic | nih.gov |
| Pyrazole benzothiazole | 60 human tumor cell lines | Micromolar to submicromolar GI50 | nih.gov |
| Isoxazole pyrimidine (B1678525) benzothiazole | A549 (Lung), Colo205 (Colon), MCF-7 (Breast) | IC50 = 30.45 µM (A549), 5.04 µM (Colo205), 30.67 µM (MCF-7) | nih.gov |
| Thioxothiazolidine acetamide benzothiazole | HeLa (Cervical) | 96.8% inhibition, IC50 = 9.76 µM | nih.gov |
| 2-aminobenzothiazole (B30445) with 1,3,4-oxadiazole | A549 (Lung) | IC50 = 39.33 ± 4.04 μM | nih.gov |
| 2-aminobenzothiazole-derived CDK2 inhibitor | A549 (Lung), MCF-7 (Breast), Hep3B (Liver) | IC50 = 3.55 µM (A549), 3.17 µM (MCF-7), 4.32 µM (Hep3B) | nih.gov |
| Cyano and amidinobenzothiazole anilins | Hep-2 (Laryngeal), MCF-7 (Breast), HeLa (Cervical), SW620 (Colon) | Potent against all tested lines | researchgate.net |
| S-benzo nih.govmdpi.comthiazolo[2,3-c] nih.govnih.govnih.govtriazoles | Hep3B (Liver), A549 (Lung), MCF-7 (Breast) | IC50 values between 3.17 and 14.18 μM | researchgate.net |
These findings highlight the broad-spectrum anticancer potential of this class of compounds and provide a basis for further structure-activity relationship studies to optimize their efficacy and selectivity. For example, the incorporation of a fluorine atom at the 7th position of certain derivatives has been shown to enhance cytotoxicity. nih.gov
The complexity of cancer has spurred the development of therapeutic agents that can simultaneously modulate multiple targets. Benzo[d]thiazole derivatives are being explored as scaffolds for such dual-targeting agents. eurekaselect.com One strategy involves the isosteric replacement of a central phenyl ring with a benzothiazole scaffold in known inhibitors to create dual inhibitors of kinases like BRAFV600E and CRAF. nih.gov This approach has yielded compounds with potent inhibitory activity against both enzymes. nih.gov The design of these multitargeted agents often involves integrating the benzothiazole core with other pharmacologically active moieties to hit different biological targets relevant to cancer progression. eurekaselect.com
Neuroprotective and Neurological Disorder Research
Beyond oncology, benzo[d]thiazole derivatives are showing significant promise in the realm of neurodegenerative diseases. nih.govresearchgate.net Their multifaceted biological activities make them attractive candidates for addressing the complex pathologies of conditions like Alzheimer's and Parkinson's disease. nih.govnih.govresearchgate.net
Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Thiazole-containing compounds have been recognized for their neuroprotective effects, partly through their ability to improve antioxidant activity. nih.gov The thiazole ring itself is believed to play a role in dissipating radicals. nih.gov Studies have shown that certain thiazole derivatives can increase the levels of total thiol and non-protein thiol, which are important cellular antioxidants, and reduce the content of free iron that can contribute to oxidative damage. nih.gov This antioxidant capacity helps protect neuronal cells from the damaging effects of free radicals. nih.gov
Derivatives of benzo[d]thiazole have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity, learning, and memory. mdpi.com An imbalance in AMPA receptor-mediated neurotransmission can lead to excitotoxicity and neurological diseases. mdpi.com Thiazole-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors, inhibiting their-mediated currents and enhancing their deactivation rates. mdpi.com This modulation can help to correct the imbalance in excitatory neurotransmission, offering a potential neuroprotective strategy. mdpi.com Riluzole, a benzothiazole derivative, is already used to treat amyotrophic lateral sclerosis due to its neuroprotective effects, which include non-competitive inhibition of NMDA receptors. nih.gov
The multifactorial nature of Alzheimer's and Parkinson's diseases necessitates therapies that can address multiple pathological mechanisms. nih.gov Benzo[d]thiazole derivatives are being developed as multitarget-directed ligands (MTDLs) for these conditions. nih.gov Research has focused on designing compounds that can simultaneously inhibit key enzymes implicated in these diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govrsc.org
For example, novel benzothiazole derivatives have been synthesized that show potent inhibition of both AChE and MAO-B. rsc.org One such compound, 4f, not only inhibited these enzymes with high efficacy but also showed potential in preventing the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease. rsc.orgresearchgate.net Another promising compound, 3s, demonstrated potent activity at the histamine (B1213489) H3 receptor while also inhibiting AChE, BuChE, and MAO-B, highlighting the potential of this scaffold for developing new multi-targeting anti-Alzheimer's agents. nih.gov The ability of these compounds to interact with multiple relevant biological targets offers a more holistic therapeutic approach compared to traditional single-target drugs. nih.gov
Enzyme Inhibition Studies
The benzo[d]thiazole scaffold has been identified as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors for a range of enzymatic targets. Research has focused on modifying the core structure to achieve high affinity and selectivity for enzymes implicated in various diseases.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. The development of non-purine XO inhibitors has been a significant area of research.
Derivatives of thiazole-carboxylic acid have shown promise as XO inhibitors. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory potential. nih.gov Among these, compounds with specific substitutions demonstrated excellent activity. For instance, a derivative with a para-fluoro group (Compound 5b) showed an IC50 value of 0.57 μM, while a para-chloro substituted compound (Compound 5c) had an IC50 of 0.91 μM. nih.gov In vivo studies confirmed their efficacy, with compounds 5b and 5c reducing serum uric acid levels by 62% and 53%, respectively. nih.gov Further structural optimization led to the discovery of 2-phenylthiazole-4-carboxylic acid (Compound 8) as a novel and potent XO inhibitor with an IC50 of 48.6 nM. nih.gov Enzyme kinetics studies revealed that these compounds often act as mixed-type inhibitors. nih.gov
Table 1: Xanthine Oxidase (XO) Inhibition by Thiazole Carboxylic Acid Derivatives
| Compound | Substituent | IC50 (μM) | Uric Acid Inhibition (%) |
|---|---|---|---|
| 5b | p-Fluoro | 0.57 nih.gov | 62 nih.gov |
| 5c | p-Chloro | 0.91 nih.gov | 53 nih.gov |
| 8 | Phenyl | 0.0486 nih.gov | N/A |
Kinase Inhibition (e.g., CK1δ/ε)
Casein kinase 1 (CK1) is a family of serine/threonine kinases involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer. nih.govnih.gov Derivatives of benzo[d]thiazole have been explored as inhibitors of CK1 isoforms, particularly CK1δ and CK1ε.
Researchers identified 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent and specific inhibitors of CK1δ. nih.gov One compound in this series exhibited an IC50 of 0.040 μM for CK1δ and was five times more selective for CK1δ over CK1ε. nih.govresearchgate.net Another related compound inhibited both CK1δ and CK1ε with IC50 values of 0.042 μM and 0.0326 μM, respectively. nih.govresearchgate.net Another class, 1-(benzo[d]thiazol-2-yl)-3-phenylureas, also demonstrated potent inhibition of CK1δ, with the most active compounds having IC50 values below 0.5 µM and showing approximately 10-fold higher selectivity for CK1δ over CK1ε. nih.gov
Table 2: Inhibition of Casein Kinase 1 (CK1) by Benzo[d]thiazole Derivatives
| Compound Class | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1δ | 0.040 | nih.gov |
| 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1ε | 0.199 | nih.gov |
| 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1δ | 0.042 | nih.gov |
| 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide | CK1ε | 0.0326 | nih.gov |
Acetylcholinesterase and Butyrylcholinesterase Inhibition (in Alzheimer's Research)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease (AD), aiming to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov The benzothiazole scaffold has been used to design potent cholinesterase inhibitors, often as part of multi-target-directed ligands (MTDLs). nih.govtandfonline.com
A series of benzimidazole-based thiazole derivatives showed significant inhibitory activity against both enzymes, with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE. nih.gov In another study, a promising MTDL, a pyrrolidinyl-pentoxy-benzo[d]thiazole-methanone derivative (Compound 3s), was identified. tandfonline.com This compound inhibited AChE with an IC50 of 6.7 µM and BuChE with an IC50 of 2.35 µM, alongside its primary activity as a histamine H3 receptor antagonist. tandfonline.com Further research led to the development of a dual inhibitor (Compound 4f) with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B, another key target in AD. anadolu.edu.tr
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate synthesis pathway, responsible for producing tetrahydrofolate, a precursor for nucleotide synthesis. acs.org Inhibiting DHFR is a proven strategy for antimicrobial and anticancer therapies. nih.gov
New series of N-sulfonamide 2-pyridone derivatives incorporating a benzothiazole moiety have been synthesized and evaluated as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR. nih.gov One of the most potent compounds from this series (Compound 11a) exhibited strong inhibition against both enzymes, with IC50 values of 2.76 µg/mL for DHPS and 0.20 µg/mL for DHFR. nih.gov Similarly, novel thiophenyl-pyrazolyl-thiazole hybrids were designed as DHFR inhibitors targeting Mycobacterium tuberculosis. The most effective compounds in this class demonstrated significant suppression of the Mtb DHFR enzyme, with IC50 values as low as 4.21 μM. acs.org
DprE1 Inhibition in Tuberculosis Research
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. nih.govnih.gov It has emerged as a major target for novel anti-tuberculosis drugs. Benzothiazole-containing compounds are prominent inhibitors of DprE1. researchgate.net
Benzothiazinones (BTZ), such as BTZ043 and Macozinone (PBTZ169), are mechanism-based covalent inhibitors that show nanomolar activity against M. tuberculosis. nih.govplos.org They work by forming a covalent adduct with a cysteine residue in the DprE1 active site. nih.gov The benzothiazole scaffold itself has been identified as a potent non-covalent DprE1 inhibitor. researchgate.net Medicinal chemistry efforts have focused on optimizing these scaffolds to improve potency and reduce potential toxicity, leading to the development of "crowded benzothiazoles" (cBTs) as safer and effective DprE1 inhibitors. researchgate.net
Antitubercular Activity of this compound and its Analogs
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new antitubercular agents that act on novel targets. nih.govnih.gov The benzo[d]thiazole nucleus is a key component in many compounds developed to combat Mycobacterium tuberculosis (Mtb), largely through the inhibition of DprE1. researchgate.netnih.gov
Various derivatives have demonstrated potent activity. For example, pyrimidine-tethered benzothiazole derivatives were synthesized and tested against sensitive, MDR, and XDR strains of Mtb. tandfonline.com The most active compounds showed a minimum inhibitory concentration (MIC) of 0.24 µg/mL against the sensitive strain, 0.98 µg/mL against the MDR strain, and 3.9 µg/mL against the XDR strain. nih.govtandfonline.com Another study on benzothiazolo naphthyridone carboxylic acids identified a compound (10n) with an in vitro MIC of 0.19 µM against Mtb H37Rv and an even lower MIC of 0.04 µM against an MDR strain, making it over 200 times more potent than gatifloxacin (B573). nih.gov Small peptide conjugates of benzothiazole-2-carboxylic acid have also been developed as DprE1 inhibitors, with the most promising showing MIC values of 4 to 8 μg/mL against the M. tb H37Ra strain. researchgate.net
Table 3: Antitubercular Activity (MIC) of Benzothiazole Derivatives
| Compound Class | Mtb Strain | MIC | Reference |
|---|---|---|---|
| Pyrimidine-tethered benzothiazole | Sensitive (ATCC 25177) | 0.24 µg/mL | tandfonline.com |
| Pyrimidine-tethered benzothiazole | MDR (ATCC 35822) | 0.98 µg/mL | tandfonline.com |
| Pyrimidine-tethered benzothiazole | XDR (RCMB 2674) | 3.9 µg/mL | tandfonline.com |
| Benzothiazolo naphthyridone carboxylic acid (10n) | H37Rv | 0.19 µM | nih.gov |
| Benzothiazolo naphthyridone carboxylic acid (10n) | MDR-TB | 0.04 µM | nih.gov |
In Vitro and In Vivo Efficacy against Mycobacterium tuberculosis
Several novel derivatives of benzo[d]thiazole have been synthesized and evaluated for their potential as antitubercular agents. One notable study focused on sixteen 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids. Among these, compound 10n , identified as 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid, demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) with a minimum inhibitory concentration (MIC) of 0.19 µM. nih.gov In an in vivo animal model, this compound effectively reduced the mycobacterial load in both lung and spleen tissues. nih.gov
Another research effort synthesized a new series of benzothiazole azo-ester derivatives. These compounds were screened for their anti-TB activities using the in vitro microplate Alamar Blue assay method against the H37RV strain of M. tuberculosis. The results were promising, with two compounds, 4d and 4j , exhibiting superior activity with a MIC of 1.6 µg/mL. researchgate.net
Furthermore, a study on benzo[b]thiophene-2-carboxylic acid derivatives revealed that compound 7b was highly effective at inhibiting both active and dormant mycobacteria, with MIC values ranging from 0.91 to 2.83 μg/mL. nih.gov
| Compound | Target Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n) | MTB H37Rv | 0.19 | - | nih.gov |
| Compound 4d (azo-ester derivative) | M. tuberculosis H37RV | - | 1.6 | researchgate.net |
| Compound 4j (azo-ester derivative) | M. tuberculosis H37RV | - | 1.6 | researchgate.net |
| Compound 7b (benzo[b]thiophene derivative) | Active and dormant mycobacteria | - | 0.91 - 2.83 | nih.gov |
Activity against Multi-Drug Resistant (MDR-TB) Strains
The emergence of multi-drug resistant tuberculosis (MDR-TB) has created an urgent need for new and effective treatments. Benzo[d]thiazole derivatives have shown significant promise in this area.
In one study, the compound 10n (2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid) was found to be highly active against MDR-TB with an impressive MIC of 0.04 µM. nih.gov This potency was noted as being 208 and 1137 times more effective than the existing drugs gatifloxacin and isoniazid, respectively. nih.gov
Another study focused on pyrimidine-tethered benzothiazole derivatives. Two compounds, 5c and 15 , demonstrated potent effects against a sensitive strain of M. tuberculosis. nih.gov Importantly, they also showed minimal resistance against an MDR strain, with MIC values of 0.98 and 1.95 µg/mL, respectively. nih.gov These compounds were significantly more potent than the lead compound in the study. nih.gov
Furthermore, research into benzo[b]thiophene-2-carboxylic acid derivatives identified compound 7b as being highly active against both active and dormant MDR-MTB, with MIC values ranging from 2.73 to 22.86 μg/mL. nih.gov
| Compound | Target Strain | MIC (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n) | MDR-TB | 0.04 | - | nih.gov |
| Compound 5c (pyrimidine-tethered) | MDR strain of M. tuberculosis (ATCC 35822) | - | 0.98 | nih.gov |
| Compound 15 (pyrimidine-tethered) | MDR strain of M. tuberculosis (ATCC 35822) | - | 1.95 | nih.gov |
| Compound 7b (benzo[b]thiophene derivative) | A- and D-MDR-MTB/MTB | - | 2.73 - 22.86 | nih.gov |
Other Investigational Biological Activities
Beyond their antitubercular properties, benzo[d]thiazole derivatives have been investigated for a range of other biological activities.
Antidiabetic Research
Benzothiazole derivatives have emerged as a significant area of interest in the search for new antidiabetic agents. researchgate.netannalsofrscb.ro Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of aldose reductase and acting as agonists for peroxisome proliferator-activated receptor (PPAR). researchgate.netmdpi.com
One study synthesized a series of 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives and tested them against aldose reductase. The most active compound demonstrated an IC50 value of 9.5 nM. researchgate.net Another investigation into 2-aminobenzothiazole derivatives linked to isothioureas and guanidines identified two compounds, 3b and 4y , with high affinity for PPARγ. mdpi.com In an in vivo model, both compounds were able to reduce blood glucose levels to below 200 mg/dL. mdpi.com
A separate study evaluated the in-vivo antidiabetic activity of four benzothiazole derivatives. Derivative D showed the highest activity, reducing blood glucose levels by 35.67%. ijmrset.com Another research effort synthesized a novel series of benzothiazole derivatives, with compound 7d exerting the maximum glucose-lowering effects at a dose of 350 mg/kg. researchgate.net
| Compound/Derivative | Mechanism/Effect | Result | Reference |
|---|---|---|---|
| 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivative | Aldose reductase inhibition | IC50 = 9.5 nM | researchgate.net |
| Derivative D | Blood glucose reduction | 35.67% reduction | ijmrset.com |
| Compound 7d | Glucose lowering effect | Maximum effect at 350 mg/kg | researchgate.net |
| Compound 3b (2-aminobenzothiazole derivative) | PPARγ agonism | Reduced blood glucose to <200 mg/dL | mdpi.com |
| Compound 4y (2-aminobenzothiazole derivative) | PPARγ agonism | Reduced blood glucose to <200 mg/dL | mdpi.com |
Anti-inflammatory and Analgesic Effects
Derivatives of benzo[d]thiazole have been widely investigated for their potential as anti-inflammatory and analgesic agents. nih.govjchemrev.com One study synthesized twelve new derivatives of benzothiazole containing benzenesulphonamide and carboxamide moieties. nih.gov Two of these compounds, 17c and 17i , showed significant inhibition of carrageenan-induced rat paw edema. In analgesic activity tests, compounds 17c , 17g , and 17i demonstrated notable effects. nih.gov
Another study synthesized a series of thiazole/oxazole substituted benzothiazole derivatives and tested them for anti-inflammatory and analgesic actions. Compound 3c was identified as the most active compound, showing more potency than the reference drug. nih.gov
Antiviral Properties (including Anti-HIV)
The antiviral potential of benzo[d]thiazole derivatives has been a subject of considerable research, with a particular focus on their activity against HIV. jchemrev.comnih.gov
One study reported on hybrid benzothiazolyl-coumarins as potential anti-HIV agents, with a 6-chlorobenzothiazole derivative showing a promising anti-HIV effect with an EC50 of less than 7 μg/ml. nih.gov Another research effort designed and synthesized a series of benzothiazole derivatives, with one compound, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, being active against a strain of HIV. mdpi.com
Research into benzo[d]isothiazole hydrazone analogues revealed that the benzo[d]isothiazol-3(2H)-one moiety is a crucial structural requirement for antiretroviral activity. researchgate.net Furthermore, a study on tricyclic furan-containing benzothiazole-sulfonamide hybrids found them to have excellent broad-spectrum antiviral activity against multidrug-resistant HIV-1 variants. doi.org
Beyond HIV, benzothiazole derivatives have been investigated for activity against other viruses. For instance, a methoxy-substituted coumarin (B35378) analogue exhibited an EC50 of 29 µM against Hepatitis C virus (HCV). nih.gov Additionally, a study on benzothiazole-based pyrimidinesulfonamide scaffolds identified one compound, 9a , that demonstrated broad action against five different viruses. acs.org
Anticonvulsant Activity
Benzothiazole derivatives have been identified as a promising class of compounds for the development of new anticonvulsant drugs. jchemrev.commdpi.com
One study synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, with the combination of specific aromatic substituents and alkyl substitution on the hydrazine (B178648) moiety leading to potent compounds without sedative side effects. nih.gov Another research effort focused on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov Compound 4g from this series was found to be particularly promising, with ED50 values of 23.7 and 18.9 mg/kg in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, respectively. nih.gov
Furthermore, a study on thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores identified three compounds, Ib , IId , and IIj , that showed excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For benzo[d]thiazole derivatives, SAR analyses have provided crucial insights into how chemical modifications influence their pharmacological profiles. nih.gov
The type and position of substituent groups on the benzo[d]thiazole ring system dramatically influence the compound's biological activity. researchgate.net
For Antioxidant Activity: The presence of electron-donating groups, such as a hydroxyl (-OH) group, has been shown to improve antioxidant activity. ijprajournal.com Conversely, electron-withdrawing groups like chloro (-Cl), bromo (-Br), or nitro (-NO2) tend to decrease the radical scavenging ability. ijprajournal.com In one study, the order of activity based on electronegativity for DPPH scavenging was found to be Br > Cl > NO2. ijprajournal.com DFT studies have also confirmed that compounds with higher HOMO (Highest Occupied Molecular Orbital) energy values, often associated with electron-donating substituents, exhibit better scavenging activities. nih.gov
For Antifungal/Anthelmintic Activity: In a series of benzofuran (B130515) derivatives fused with a thiazole-benzimidazole nucleus, the introduction of a bromo group, an electron-withdrawing substituent, enhanced antimicrobial activity. nih.gov This contrasts with the trend observed for antioxidant activity, highlighting that the electronic effects of substituents are target-specific.
For Anticancer Activity: In fluorinated 2-aryl benzothiazole derivatives, hydroxyl (-OH) substituents on the phenyl ring at the 3rd and 4th positions resulted in the best activity against breast cancer cell lines. nih.gov For a series of benzamide-based benzothiazoles, a difluorobenzamide substitution proved to be a potent anti-proliferative agent. nih.gov SAR studies on benzimidazole (B57391) derivatives, a related heterocyclic system, also show that specific substitutions, such as a halogen at the 6-position and a nitro group at the 7-position, are optimal for affinity to certain receptors. sigmaaldrich.com
The three-dimensional arrangement of atoms (stereochemistry) in a molecule can be critical for its interaction with biological targets. While specific stereochemical studies on this compound are not extensively detailed in the provided sources, related studies underscore its importance. For instance, the synthesis of derivatives of the related 4H-benzo[b] ijnrd.orgnih.govthiazine-3-carboxylic acid involved stereoselective catalytic hydrogenation, indicating that control over stereocenters is a key aspect of synthesis for this class of compounds. d-nb.info In the study of 1,3-thiazole derivatives as cholinesterase inhibitors, the specific 3D conformation of the molecule within the enzyme's active site was crucial for its inhibitory potential, as revealed by docking simulations. academie-sciences.fr
Computational methods, particularly molecular docking, are powerful tools for understanding and predicting the interaction between a ligand and its biological target, thereby guiding SAR studies. wjarr.com
Target Interaction: Docking studies have been used to elucidate the binding modes of benzothiazole derivatives with various enzymes. For example, simulations have shown that thiazole derivatives can inhibit β-tubulin, a target for anthelmintic drugs. niscpr.res.in In another study, the antimicrobial action of benzothiazole derivatives was linked to the inhibition of dihydroorotase, with docking revealing hydrogen bond formation with active site residues like LEU222 or ASN44. nih.gov
Predicting Activity: Molecular docking scores are often correlated with experimental biological activity. For cholinesterase inhibitors based on a 1,3-thiazole scaffold, docking helped identify key stabilizing interactions within the active sites of AChE and BChE, corroborating the experimental findings. academie-sciences.fr Similarly, for benzothiazole derivatives designed as p56lck inhibitors for cancer treatment, docking and molecular dynamics simulations helped identify competitive inhibitors and structural requirements for enzyme inhibition. biointerfaceresearch.com
Guiding Synthesis: Computational approaches can provide a rationale for synthesizing new derivatives. DFT calculations have been used to explain the antioxidant activities of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives by calculating electronic and energetic descriptors. nih.gov Docking studies on thiazole carboxamide derivatives as COX inhibitors helped justify the possible binding interactions and guided the development of new selective inhibitors. nih.gov
The following table presents molecular docking results for selected thiazole derivatives against the enzyme β-tubulin, a target for anthelmintic drugs.
| Compound | Docking Score (kcal/mol) | Target Protein | Key Finding |
|---|---|---|---|
| IVa | -6.8 | β-tubulin (1OJ0) | Shows docking interactions with the target protein. niscpr.res.in |
| IVc | -7.6 | β-tubulin (1OJ0) | Identified as a potent compound with good docking score. niscpr.res.in |
| IVe | -7.5 | β-tubulin (1OJ0) | Identified as a potent compound with good docking score. niscpr.res.in |
| Mebendazole (Standard) | -8.2 | β-tubulin (1OJ0) | Reference drug shows a strong docking score. niscpr.res.in |
Protein-Ligand Interaction Studies
The study of how ligands interact with their protein targets is fundamental to understanding their biological function and to the rational design of new therapeutic agents. For the benzothiazole scaffold, a core component of this compound, molecular modeling and experimental techniques have elucidated the specific interactions that govern its binding to various proteins. These studies reveal a common theme of hydrophobic and hydrogen bonding interactions that stabilize the ligand-protein complex.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. For instance, studies on benzothiazole derivatives have been conducted to understand their binding affinity with targets like the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These in-silico analyses identify the key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and stability. The interactions are typically categorized into four main types: hydrophobic, hydrogen bonds, water bridges, and ionic interactions. nih.gov
Experimental methods provide confirmation and deeper insights into these interactions. Techniques such as isothermal titration calorimetry (ITC), UV-vis spectroscopy, fluorescence spectroscopy, and X-ray crystallography offer empirical data on binding affinities, thermodynamics, and the precise three-dimensional arrangement of the ligand within the protein's active site. mdpi.comnih.gov For example, the interaction between a benzothiazole derivative and the enzyme lysozyme (B549824) was investigated using a combination of these methods, revealing that the binding is primarily driven by aromatic and hydrophobic Van der Waals interactions. mdpi.com
Detailed research findings from studies on representative benzothiazole derivatives are summarized below, illustrating the specific nature of their interactions with protein targets.
Detailed Research Findings
Interaction with SARS-CoV-2 Mpro and ACE2
In a computational study, the interactions of a benzothiazole derivative (Compound 1) with the SARS-CoV-2 Mpro (PDB ID: 6LU7) and human ACE2 (PDB ID: 6M18) were investigated. The analysis identified several key amino acid residues involved in forming stable complexes. The primary forces governing these interactions were found to be hydrogen bonds and hydrophobic contacts, supplemented by water bridges. nih.gov
The stability of the ligand within the active sites was confirmed through molecular dynamics simulations, which showed minimal fluctuation of the ligand after an initial equilibration period. nih.gov The specific amino acid residues that form these crucial contacts are detailed in the table below.
Table 1: Protein-Ligand Interactions for a Benzothiazole Derivative with SARS-CoV-2 Targets
| Target Protein | Interaction Type | Interacting Amino Acid Residues |
|---|---|---|
| SARS-CoV-2 Mpro (6LU7) | Hydrophobic | Tyr-237, Leu-272, Met-276, Leu-286, Leu-287 |
| Hydrogen Bond | Tyr-239, Leu-271, Met-276, Asn-277, Leu-287 | |
| Water Bridges | Tyr-239, Met-276, Asn-277, Ala-285, Leu-287 | |
| ACE2 (6M18) | Hydrophobic | Trp-478, Pro-492, Met-640, Val-672, Leu-675 |
| Hydrogen Bond | Asp-471, Lys-475, Glu-489, Pro-492, His-493, Asp-494, Asp-637, Val-672, Asn-674, Leu-675 | |
| Water Bridges | Asp-494, Leu-675, Lys-475, Val-672, Asn-674 | |
| Ionic | Asp-494 |
Data sourced from a molecular docking and dynamics simulation study. nih.gov
Interaction with Lysozyme
The binding of a 2-(methylthio)-benzothiazole (BTS) derivative to lysozyme was explored through a combination of experimental techniques, including isothermal titration calorimetry, and computational analysis. mdpi.com The results indicated that the interaction is predominantly based on aromatic and hydrophobic forces. mdpi.com
A significant T-shaped π-π stacking interaction was identified between the benzene (B151609) ring of the benzothiazole moiety and the aromatic side chain of the Tryptophan 108 (TRP108) residue in lysozyme. This hydrophobic interaction is a key contributor to the stability of the complex, which is further supported by conventional hydrogen bonds. mdpi.com
Table 2: Protein-Ligand Interactions for Benzothiazole (BTS) with Lysozyme
| Target Protein | Primary Interaction Type | Key Interacting Amino Acid Residue | Secondary Interaction |
|---|---|---|---|
| Lysozyme | Aromatic/Hydrophobic (T-shaped π-π stacking) | TRP108 | Conventional Hydrogen Bonding |
Data sourced from a study combining computational analysis with experimental methods like ITC, UV-vis, and fluorescence. mdpi.com
These studies collectively highlight that the benzothiazole nucleus serves as a versatile scaffold for engaging with protein targets through a well-defined set of molecular interactions, primarily driven by hydrophobic contacts and hydrogen bonding.
Materials Science and Advanced Applications
Development of Photocatalysts with Benzo[d]thiazole Derivatives
While specific research on Benzo[d]thiazole-4-carboxylic acid as a direct photocatalyst is not extensively detailed in the provided sources, the broader family of thiazole (B1198619) derivatives is integral to the development of photocatalytic systems, particularly within metal-organic frameworks (MOFs) and coordination polymers (CPs). The thiazole unit's ability to coordinate with metal centers and its inherent electronic properties are crucial. For instance, luminescent MOFs constructed with thiazole-containing ligands can act as photosensitizers. A luminescent cadmium-MOF incorporating a 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole (DPTTZ) linker was developed as a dual-responsive sensor, demonstrating the potential of such materials in light-driven applications. nih.gov The incorporation of these units into larger, stable frameworks allows for the systematic tuning of electronic properties necessary for photocatalytic activity.
Synthesis of Functional Materials with Electronic and Optical Properties
The benzo[d]thiazole core is a key component in the design of materials with tailored electronic and optical characteristics. The heteroaromatic thiazolothiazole unit, a related structure, is noted for its potential to afford high electron and hole mobilities due to strong π–π stacking and orbital overlap, which are critical for efficient charge transfer in optoelectronic materials. nih.gov The functionalization of the core, for example with a carboxylic acid group, provides a crucial anchor point for integrating the molecule into larger systems like coordination polymers or for modifying its solubility and electronic nature.
Thiazole-based architectures, particularly the planar and conjugated thiazolo[5,4-d]thiazole (B1587360) core, have been widely utilized in materials for organic electronics and solar cells. mdpi.com This is due to their appealing electronic features that facilitate charge transport. While direct applications of this compound are not specified, its structural motifs are found in more complex molecules designed for these purposes. The synthesis of such compounds often involves building upon core structures like benzo[d]thiazole to create larger, high-performance organic semiconductors.
Table 1: Performance of Benzo[1,2-d:4,5-d′]bisthiazole (BBT) Fluorophores in LSCs
| Fluorophore | Donor Group | Emission Range (nm) | Fluorescence Quantum Yield (Φf) in Toluene | Fluorescence Quantum Yield (Φf) in PMMA Film | Optical Efficiency (as LSC) |
| BBT2 | Varies | 460-550 | 18-73% | 10-52% | 5.8-7.5% |
| BBT3 | Varies | 460-550 | 18-73% | 10-52% | 5.8-7.5% |
| BBT4 | Varies | 460-550 | 18-73% | 10-52% (up to 65.6% in PCMA) | up to 9.0% (in PCMA) |
Source: researchgate.net
Several studies have focused on CPs made with Group 12 metals like zinc (Zn) and cadmium (Cd), which are chosen for their closed-shell electronic configuration that prevents quenching of luminescence via d-d transitions. mdpi.com For example, four different 1D coordination polymers have been prepared using m-(2-thiazolyl)benzoic acid and Zn(II), forming the classic Zn₂(carboxylate)₄ "paddle-wheel" dimer as the structural node. mdpi.com The resulting polymers exhibit luminescence that can be quenched upon complexation with certain metal cations, suggesting sensing applications. mdpi.com Similarly, cadmium-based CPs have been synthesized with various carboxylic acids and a rigid planar ligand, 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole (BPPT), resulting in 2D and 3D frameworks with significant luminescence properties. nih.gov
Table 2: Examples of Luminescent Coordination Polymers with Thiazole-Based Ligands
| Complex Name/Formula | Metal Ion | Key Ligands | Framework Dimensionality | Emission Maximum (nm) |
| [Zn₂(L)₄(H₂O)·2(MeCN)]∞ | Zn(II) | m-(2-thiazolyl)benzoic acid (HL) | 1D | Not specified |
| Cd(BPPT)(BPDA)n | Cd(II) | BPPT, (1,1′-biphenyl)-4,4′-dicarboxylic acid (BPDC) | 3D (supramolecular) | 483 |
| Cd(BPPT)(IP) | Cd(II) | BPPT, Isophthalic acid (IP) | 3D | 463 |
| [Cd₃(BPPT)₃(BTC)₂(H₂O)₂] | Cd(II) | BPPT, Benzene-1,3,5-tricarboxylic acid (BTC) | 3D | 489 |
| IUST-3 [Cd(DPTTZ)(OBA)] | Cd(II) | 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole (DPTTZ), 4,4′-oxybis(benzoic acid) (OBA) | Not specified | Not specified |
Role as Imaging Reagents and Fluorescent Probes
The rigid, planar, and π-electron conjugated system of the benzothiazole (B30560) bicyclic ring makes it a preferred structure for fluorescent probes and sensors. researchgate.net These derivatives have been successfully developed for the selective detection of a wide range of biologically and environmentally important analytes. The design of these probes often involves attaching a specific recognition site to the benzothiazole fluorophore.
For example, benzothiazole-based probes have been synthesized for the detection of metal ions like Zn²⁺ and Cu²⁺. researchgate.net A probe labeled 'L' was developed that showed selective recognition towards Zn²⁺ with a low detection limit of 0.678 μM and was successfully used for fluorescence imaging of Zn²⁺ in PC3 cells. researchgate.net Other probes have been created to detect reactive oxygen species (ROS), which are crucial in cellular signaling and pathology. A "turn-on" fluorescent probe was developed for hypochlorous acid (HClO) with a large Stokes shift (190 nm) and a low detection limit of 0.08 μM, enabling its application in living cells. nih.gov Another probe, BT-BO, was designed for detecting hydrogen peroxide (H₂O₂) and was successfully applied to image both exogenous and endogenous H₂O₂ in A549 and Hep G2 cells. mdpi.com
Furthermore, these probes can distinguish between structurally similar biomolecules. A probe named BT-AC was developed for the highly selective detection of cysteine (Cys) over other thiols like homocysteine (Hcy) and glutathione (B108866) (GSH), achieving a remarkable 4725-fold fluorescence enhancement and a detection limit as low as 32.6 nM. researchgate.net This probe was successfully used for imaging cysteine in HepG2 cells and zebrafish, highlighting its practical applicability in biological systems. researchgate.net
Table 3: Selected Benzo[d]thiazole-Based Fluorescent Probes and Their Applications
| Probe Name/Type | Target Analyte | Key Feature(s) | Detection Limit | Application(s) |
| Probe L | Zn²⁺ | Single selective recognition, fast response (~30s) | 0.678 μM | Imaging of Zn²⁺ in PC3 cells, serum analysis |
| BZD | ClO⁻ | Fluorescence quenching, colorimetric variation | Not specified | Detection of ClO⁻ |
| Probe BT-BO | H₂O₂ | Aggregation-induced emission (AIE), "turn-on" | Not specified | Imaging of H₂O₂ in A549 and Hep G2 cells |
| Oxime-based probe | HClO | "Turn-on" fluorescence, large Stokes shift (190nm) | 0.08 μM | Detection of HClO in living cells |
| BT-AC | Cysteine (Cys) | 4725-fold fluorescence enhancement, high selectivity | 32.6 nM | Imaging of Cys in HepG2 cells and zebrafish |
Mechanistic Investigations and Biochemical Pathways
Mechanisms of Action of Benzo[d]thiazole-4-carboxylic acid and its Derivatives
The biological activity of this compound and its derivatives stems from their ability to interact with and modulate the function of key biological molecules and cellular pathways. The benzothiazole (B30560) scaffold serves as a crucial pharmacophore, allowing for diverse biological actions including anti-inflammatory, antioxidant, and antitumor effects. nih.gov
Derivatives of the benzothiazole structure have been identified as potent inhibitors of a wide array of enzymes and receptors, which underpins their therapeutic potential.
Signal Transducer and Activator of Transcription 3 (STAT3): Certain benzothiazole derivatives are potent inhibitors of the STAT3 signaling pathway. nih.gov One such derivative, compound B19, demonstrated excellent inhibitory activity against the IL-6/STAT3 pathway with an IC₅₀ value of 0.067 μM in a luciferase reporter assay. nih.gov
B-cell lymphoma 2 (BCL-2): Through scaffold hopping design strategies, novel benzothiazole-based molecules have been synthesized as BCL-2 inhibitors. nih.gov Compounds featuring a benzothiazole scaffold with specific substitutions, such as p-substituted-benzyloxyphenyl derivatives, have shown high activity. For instance, compounds 13c and 13d inhibited BCL-2 with IC₅₀ values of 0.471 and 0.363 µM, respectively. nih.gov Molecular docking studies indicate these compounds establish key hydrogen bonds and pi-pi interactions within the hydrophobic pockets of the BCL-2 protein. nih.gov
Cholinesterases and Monoamine Oxidases (MAOs): In the context of Alzheimer's disease, benzothiazole derivatives have been developed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Compound 4f showed significant inhibitory activity against both AChE (IC₅₀ = 23.4 nM) and MAO-B (IC₅₀ = 40.3 nM). nih.gov Other hybrids incorporating d-glucose (B1605176) have also demonstrated potent, competitive inhibition of both butyrylcholinesterase (BChE) and MAO-B. nih.gov
Bacterial Enzymes: Benzothiazole-based inhibitors have shown promise as new antibacterial agents by targeting bacterial DNA gyrase and topoisomerase IV. nih.gov While amide formation at the 6-position of the benzothiazole ring resulted in weaker inhibition, substitutions at the 4-position can accommodate varied chemical properties. nih.gov Additionally, related 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases (MBLs), such as IMP-1, which are responsible for bacterial resistance to β-lactam antibiotics. researchgate.net
Other Enzyme Targets: The benzothiazole scaffold has been utilized to develop inhibitors for other key enzymes. A derivative, 2-phenylthiazole-4-carboxylic acid, was identified as a potent xanthine (B1682287) oxidase (XO) inhibitor with an IC₅₀ of 48.6 nM. nih.gov this compound itself is noted as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis. biosynth.com
Table 1: Enzyme Inhibitory Activity of Selected Benzothiazole Derivatives
| Derivative Class/Compound | Target Enzyme/Protein | Inhibitory Concentration (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound B19 | IL-6/STAT3 Pathway | 0.067 µM (IC₅₀) | nih.gov |
| Compound 13c | BCL-2 | 0.471 µM (IC₅₀) | nih.gov |
| Compound 13d | BCL-2 | 0.363 µM (IC₅₀) | nih.gov |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 nM (IC₅₀) | nih.gov |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 nM (IC₅₀) | nih.gov |
| Compound 8k | Butyrylcholinesterase (BChE) | 17.09 nM (Kᵢ) | nih.gov |
| 2-phenylthiazole-4-carboxylic acid (Cmpd 8) | Xanthine Oxidase (XO) | 48.6 nM (IC₅₀) | nih.gov |
The interaction of benzothiazole derivatives with molecular targets translates into significant effects on various cellular processes, particularly those related to cell proliferation and survival.
Antiproliferative Activity: Many benzothiazole derivatives display potent antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov For example, STAT3 inhibitors like compound B19 show strong antiproliferative effects against MDA-MB-468 (breast cancer) and HEL (erythroleukemia) cell lines. nih.gov
Cell Cycle Arrest and Apoptosis: The anticancer effects of these compounds are often mediated by their ability to influence the cell cycle and induce programmed cell death (apoptosis). nih.gov Biochemical studies revealed that the STAT3 inhibitor B19 induces G2/M phase arrest in cancer cells. nih.gov This is accompanied by the induction of apoptosis in both MDA-MB-468 and HEL cells. nih.gov
Antioxidant and Photoprotective Effects: Benzothiazole derivatives are being explored as multifunctional agents capable of counteracting oxidative damage. nih.gov They can protect the skin from UV radiation, which is a primary cause of reactive oxygen species (ROS) formation that leads to photoaging, inflammation, and carcinogenesis. nih.gov
A key mechanism of action for many bioactive benzothiazole derivatives is the modulation of intracellular signal transduction pathways that are critical for cell growth and survival.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented therapeutic target in cancer. nih.gov Benzothiazole derivatives have been rationally designed to inhibit this pathway. nih.gov The inhibitor B19 functions by blocking the phosphorylation of STAT3 at two key residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727). nih.gov This inhibition prevents the activation of STAT3 and consequently suppresses the expression of its downstream target genes, such as the proto-oncogene c-MYC and the anti-apoptotic gene MCL-1. nih.gov This blockade ultimately leads to the observed G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov
Biochemical Processes Influenced by this compound
The influence of this compound and its derivatives extends to fundamental biochemical processes within the cell, including metabolic and antioxidant pathways.
Antioxidative Metabolism: In plant models, treatment with related compounds like benzothiadiazole (BTH) and l-2-oxothiazolidine-4-carboxylic acid (OTC) was shown to affect antioxidative metabolism. nih.gov These treatments led to an increase in the activity of antioxidant enzymes in both soluble and chloroplastic fractions, including glutathione-related enzymes (DHAR, GR, G6PDH), ascorbate (B8700270) peroxidase (APX), and peroxidase (POX). nih.gov In non-infected plant leaves, OTC increased the levels of reduced glutathione (B108866) (GSH) and total glutathione, enhancing the glutathione redox state, which plays a role in mitigating cellular damage from oxidative stress. nih.gov
Metabolic Transformations: Like many xenobiotics, benzothiazole-based compounds undergo metabolic transformations in the body, which are crucial for their clearance. researchgate.net These metabolic pathways include Phase I reactions like hydroxylation, which adds hydroxyl groups to the aromatic rings, and oxidation of functional groups. researchgate.net These are followed by Phase II conjugation reactions, where the parent compound or its metabolites are joined with endogenous molecules like glucuronic acid or sulfate, increasing water solubility and facilitating excretion. researchgate.net In some instances, the benzothiazole ring itself can undergo ring-opening reactions. researchgate.net
Metabolic Enzyme Inhibition: As noted previously, derivatives can inhibit key metabolic enzymes. The inhibition of xanthine oxidase by a 2-phenylthiazole-4-carboxylic acid derivative directly impacts purine (B94841) metabolism, reducing the production of uric acid. nih.gov Similarly, the inhibition of dihydroorotate dehydrogenase (DHODH) by this compound interferes with the de novo pyrimidine biosynthetic pathway. biosynth.com
Comparative Studies and Analog Development
Comparison of Benzo[d]thiazole-4-carboxylic acid with Similar Heterocyclic Compounds
The biological activity of the benzo[d]thiazole core can be understood and enhanced by comparing it with its structural and functional analogues.
Structurally, benzo[d]thiazole is part of the benzazole family, which includes other fused heterocyclic systems like benzoxazoles and benzo[d]isothiazoles. These compounds share a common bicyclic framework but differ in the heteroatoms present in the five-membered ring, which influences their chemical properties and biological interactions. The parent compound, 1,3-benzothiazole, is a colorless, slightly viscous liquid. wikipedia.org
Functionally, benzothiazole (B30560) derivatives have been investigated for a wide array of pharmacological activities. mdpi.com For instance, certain derivatives act as dopamine (B1211576) antagonists or monoamine oxidase inhibitors. wikipedia.org The versatility of the scaffold allows for the development of multi-target ligands, such as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which have shown potential in alleviating inflammatory pain. nih.gov
| Compound Family | Core Heterocyclic Structure | Key Features | Reported Biological Activities |
|---|---|---|---|
| Benzothiazoles | Benzene (B151609) fused with a Thiazole (B1198619) ring | Contains both sulfur and nitrogen in the five-membered ring. mdpi.com | Antiviral, immunosuppressive, antibacterial, kinase inhibition. mdpi.comnih.gov |
| Benzoxazoles | Benzene fused with an Oxazole ring | Contains oxygen instead of sulfur. | Immunosuppressive activity. mdpi.com |
| Benzo-1,4-thiazines | Benzene fused with a Thiazine ring | A six-membered heterocyclic ring containing sulfur and nitrogen. nih.gov | Anticancer, antioxidant, antimicrobial, anti-inflammatory. nih.gov |
A significant area of research involves thiazole-carboxamide derivatives as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are crucial for excitatory neurotransmission in the central nervous system, and their dysregulation is implicated in various neurological disorders. mdpi.com Thiazole-carboxamide derivatives have emerged as potent negative allosteric modulators (NAMs) of AMPARs, meaning they can reduce receptor activity without directly blocking the glutamate (B1630785) binding site. mdpi.comnih.gov
Studies have shown that these compounds can effectively inhibit AMPAR-mediated currents and alter the receptor's kinetics. mdpi.comnih.gov Specifically, they have been observed to enhance the rates of deactivation and desensitization, which is believed to contribute to their neuroprotective potential. mdpi.comnih.gov
Research on different series of these derivatives has provided key insights:
TC Series: A study involving five thiazole-carboxamide derivatives (TC-1 to TC-5) found that all tested compounds potently inhibited AMPAR-mediated currents across different receptor subunits. TC-2 was identified as the most powerful inhibitor among them. These compounds efficiently shifted receptor kinetics, primarily by increasing deactivation rates. mdpi.com
MMH Series: Another investigation into five different thiazole derivatives (MMH-1 to MMH-5) on GluA2 AMPA receptors demonstrated significant reductions in current amplitude. MMH-5 was highlighted as a particularly effective negative allosteric modulator, showing substantial effects on both the magnitude and time course of receptor activity by increasing deactivation and reducing desensitization. nih.gov
CIC Series: In a study focused on pain management, isoxazole-4-carboxamide derivatives (a related structure), particularly CIC-1 and CIC-2, showed potent inhibitory effects on AMPA receptor activity, underscoring the therapeutic promise of this class of compounds. nih.gov
| Compound Series/Derivative | Target | Key Finding | Reported Effect on Kinetics |
|---|---|---|---|
| TC-2 | AMPA Receptors (various subunits) | Identified as the most powerful inhibitor in its series. mdpi.com | Enhances deactivation rates. mdpi.com |
| MMH-5 | GluA2 AMPA Receptors | Effective negative allosteric modulator of receptor activity. nih.gov | Increases deactivation and reduces desensitization. nih.gov |
| CIC-1 and CIC-2 | AMPA Receptors | Exhibited potent inhibitory effects on receptor activity. nih.gov | Profoundly altered biophysical gating properties. nih.gov |
Design and Synthesis of Hybrid Compounds Incorporating this compound Scaffold
The benzo[d]thiazole scaffold is frequently used in the design of hybrid compounds, where it is combined with other pharmacophores to create molecules with enhanced or multi-target activity. This strategy is particularly prominent in the search for treatments for complex multifactorial diseases like Alzheimer's.
One notable example is the development of D-glucose-conjugated benzo[d]thiazole-thiazolidin-4-one hybrids. nih.gov A series of these hybrid compounds (designated 8a-k) were synthesized by reacting corresponding thioureas with ethyl bromoacetate. nih.gov The design rationale was to create multi-target agents that could combat Alzheimer's disease from several angles. nih.gov
Biological evaluation of these hybrids revealed significant inhibitory activity against key enzymes implicated in Alzheimer's pathology:
Cholinesterase Inhibition: Compound 8j was the most potent inhibitor of acetylcholinesterase (AChE), while compound 8k showed the strongest inhibition of butyrylcholinesterase (BChE). nih.gov Both were found to be competitive inhibitors. nih.gov
Monoamine Oxidase (MAO) Inhibition: The series also showed activity against MAO enzymes. Compound 8k was a potent inhibitor of MAO-A, and compound 8e was the most effective against MAO-B. nih.gov
Safety Profile: Importantly, the most promising compounds (8c, 8j, and 8k ) were found to be non-cytotoxic in 3T3 cells, indicating a high level of safety. nih.gov
| Enzyme Target | Most Potent Hybrid Compound(s) | Significance in Alzheimer's Disease |
|---|---|---|
| Acetylcholinesterase (AChE) | 8j nih.gov | Inhibition increases levels of the neurotransmitter acetylcholine (B1216132). |
| Butyrylcholinesterase (BChE) | 8k nih.gov | A secondary target for increasing acetylcholine levels. |
| Monoamine Oxidase-A (MAO-A) | 8k, 8g, 8f nih.gov | Inhibition can modulate levels of neurotransmitters like serotonin. |
| Monoamine Oxidase-B (MAO-B) | 8e, 8c nih.gov | Inhibition can increase dopamine levels and reduce oxidative stress. |
This research exemplifies how the benzo[d]thiazole scaffold can be integrated into complex molecular architectures to produce novel compounds with multi-target therapeutic potential. nih.gov
Methodological Considerations in Benzo D Thiazole 4 Carboxylic Acid Research
In Vitro Assay Development and Optimization
In vitro assays are fundamental tools for the initial screening and characterization of the biological activity of Benzo[d]thiazole-4-carboxylic acid derivatives. These assays are conducted in a controlled environment outside of a living organism, such as in test tubes or on microplates. The development and optimization of these assays are critical for obtaining accurate and meaningful results.
A variety of in vitro assays are employed to evaluate the potential of these compounds. For instance, antimicrobial activity is often assessed using methods like the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. niscair.res.in In the context of anticancer research, cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay are utilized to measure the metabolic activity of cells and, consequently, their viability after exposure to the test compounds. nih.gov
The development of these assays involves several key steps. Initially, a suitable biological target or cell line is selected based on the therapeutic area of interest. For example, in the search for novel anticancer agents, human cancer cell lines are used. nih.gov The assay conditions, including incubation time, temperature, and the concentration of the test compound, are then optimized to ensure a robust and reproducible response. The choice of appropriate positive and negative controls is also crucial for validating the assay's performance. For instance, known clinically used drugs are often included as positive controls to benchmark the activity of the new compounds. nih.govnih.gov
Furthermore, the structural confirmation of the synthesized this compound derivatives is a prerequisite for any biological testing. This is typically achieved through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as elemental analysis. niscair.res.inresearchgate.net
In Vivo Model Systems for Biological Evaluation
Following promising in vitro results, the biological evaluation of this compound derivatives often progresses to in vivo studies. These studies are conducted in living organisms, most commonly in animal models, to assess the compound's efficacy, and pharmacokinetics in a more complex biological system.
The selection of an appropriate animal model is a critical decision in the design of in vivo experiments. The choice of model depends on the specific biological activity being investigated. For example, in the evaluation of anticonvulsant properties, the maximal electroshock (MES) test in mice is a widely used model. nih.gov This test assesses the ability of a compound to prevent the spread of seizures induced by an electrical stimulus. The rotarod test is another common in vivo assay used to evaluate the potential neurotoxicity of a compound by measuring its effect on motor coordination in rodents. nih.gov
In the context of infectious diseases, murine infection models are employed to evaluate the in vivo efficacy of antimicrobial agents. For instance, a murine dermal and thigh infection model has been used to demonstrate the in vivo activity of a benzothiazole (B30560) derivative against Gram-positive bacteria. acs.org
The design of in vivo studies requires careful consideration of various factors, including the route of administration, and the experimental endpoints. The data obtained from these studies, such as the median effective dose (ED50), which is the dose that produces a therapeutic effect in 50% of the population, are crucial for assessing the compound's potential as a drug candidate. nih.gov
It is important to note that all animal experiments must be conducted in accordance with ethical guidelines and regulations to ensure the humane treatment of the animals.
Computational Screening and Virtual Design Methods
In recent years, computational methods have become an indispensable tool in drug discovery and development, including in the research of this compound derivatives. These in silico techniques allow for the rapid screening of large libraries of virtual compounds and the rational design of new molecules with improved biological activity and pharmacokinetic properties.
Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This information can help to elucidate the mechanism of action of a compound and to identify key interactions between the ligand and its target. For example, molecular docking studies have been used to investigate the binding of benzothiazole-hydrazone derivatives to bacterial proteins, providing insights into their antibacterial activity. nih.gov
In addition to predicting binding modes, computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources.
Virtual screening involves the use of computational methods to screen large databases of compounds for potential hits. This approach can be used to identify novel scaffolds or to prioritize compounds for experimental testing.
The integration of computational and experimental approaches can significantly accelerate the drug discovery process. For example, computational methods can be used to design a focused library of compounds that are then synthesized and evaluated in vitro. The results of these experiments can then be used to refine the computational models, leading to a more iterative and efficient drug discovery cycle.
Analytical Method Development for this compound
The development of robust and reliable analytical methods is essential for the quality control and characterization of this compound and its derivatives. These methods are used to determine the purity, identity, and concentration of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is widely used for the separation, identification, and quantification of chemical compounds. nih.gov It is a versatile method that can be applied to a wide range of analytes, including this compound and its derivatives.
In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they elute from the column, typically by a UV detector or a mass spectrometer. nih.gov
The development of an HPLC method involves the optimization of several parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector settings. The goal is to achieve a good separation of the analyte from other components in the sample in a reasonable amount of time.
Once an HPLC method has been developed, it must be validated to ensure that it is accurate, precise, and reliable. Method validation typically involves the evaluation of parameters such as linearity, accuracy, precision, and sensitivity. mdpi.comnih.gov HPLC is a valuable tool for the quality control of this compound and its derivatives, as it can be used to determine the purity of the compound and to quantify its concentration in various formulations. jyoungpharm.org
Table 1: HPLC Method Parameters for Analysis of a Thiazole (B1198619) Derivative
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Gradient elution |
| Detector | Diode Array Detector |
| Quantification | External standard method |
| This table presents a general example of HPLC conditions and may not be specific to this compound. |
Elemental analysis is a technique used to determine the elemental composition of a compound. It is a fundamental method for confirming the identity and purity of a synthesized molecule, including derivatives of this compound. niscair.res.in
The most common method for elemental analysis is combustion analysis. In this technique, a small amount of the sample is burned in an excess of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen oxides, are then collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated.
The results of elemental analysis are typically reported as the percentage by mass of each element in the compound. These experimental values are then compared to the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure of the compound. niscair.res.in
Elemental analysis is often used in conjunction with other analytical techniques, such as NMR and mass spectrometry, to provide a comprehensive characterization of a new compound. researchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for Benzo[d]thiazole-4-carboxylic acid derivatives, and what critical reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride can be prepared via reactions starting with 4-aminobenzoic acid, potassium thiocyanate, and bromine under acidic conditions at 0–5°C. Subsequent steps may include alkaline hydrolysis or coupling with substituted aldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Key factors affecting yield include temperature control (e.g., low-temperature bromination to avoid side reactions), solvent choice (absolute ethanol for reflux), and stoichiometric ratios of reagents like Na₂S₂O₄ for reductive steps .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
- FTIR for identifying functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weights and fragmentation patterns .
Purity is assessed via HPLC (e.g., using acetonitrile/water gradients), with retention times and peak integration ensuring ≥95% purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 2,6-disubstituted benzothiazole derivatives to address low yields in intermediate steps?
- Methodological Answer : Low yields often arise during intermediate purification or side reactions. Strategies include:
- Modified literature methods : For example, substituting Na₂S₂O₄ with milder reducing agents to stabilize reactive intermediates .
- Stepwise temperature control : Maintaining 0–5°C during bromination steps to suppress polymerization .
- Alkaline hydrolysis optimization : Adjusting pH and reaction time to maximize conversion of intermediates like 2-aminobenzothiazole-5-carboxylic acid hydrochloride to the final product .
Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for thiazole-4-carboxylic acid analogs?
- Methodological Answer : Discrepancies may stem from bioavailability differences or assay conditions. To address this:
- Validate in silico predictions with orthogonal assays (e.g., compare docking scores from molecular dynamics simulations with in vitro enzyme inhibition data) .
- Standardize biological assays : Use established protocols like the λ-carrageenan-induced paw test for anti-inflammatory activity and ensure consistent microbial strains in antimicrobial tests .
- Incorporate ADMET profiling : Compare computational ADMET predictions (e.g., solubility, cytochrome P450 interactions) with experimental pharmacokinetic data to identify model limitations .
Q. How to design experiments to evaluate the antimicrobial efficacy of novel thiazole-4-carboxylic acid derivatives against resistant strains?
- Methodological Answer :
- Strain selection : Include clinically relevant Gram-positive (e.g., MRSA) and Gram-negative (e.g., multidrug-resistant E. coli) pathogens, along with fungal strains like Candida albicans .
- Dose-response assays : Use microdilution methods to determine minimum inhibitory concentrations (MICs), with positive controls (e.g., ciprofloxacin) and solvent controls.
- Mechanistic studies : Pair phenotypic assays with genotypic analyses (e.g., gene expression profiling of efflux pumps) to identify resistance mechanisms .
Q. What computational approaches predict the ADMET properties of this compound derivatives, and how do they align with experimental toxicity data?
- Methodological Answer :
- In silico tools : Use software like SwissADME or ADMETlab to estimate parameters like logP (lipophilicity), blood-brain barrier permeability, and Ames test mutagenicity .
- Validation : Compare predicted hepatic clearance rates with in vitro microsomal stability assays. For example, discrepancies in predicted vs. experimental CYP450 inhibition can guide structural modifications (e.g., introducing electron-withdrawing groups to reduce metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
